molecular formula C4H12NO2PS2 B12572328 [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid CAS No. 188649-77-6

[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid

Cat. No.: B12572328
CAS No.: 188649-77-6
M. Wt: 201.3 g/mol
InChI Key: VDJHPMFSWQVGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of a suitable precursor with methylsulfanyl and phosphonothioic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonothioic acid derivatives and amino-methylsulfanyl compounds. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

188649-77-6

Molecular Formula

C4H12NO2PS2

Molecular Weight

201.3 g/mol

IUPAC Name

1-dihydroxyphosphinothioyl-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C4H12NO2PS2/c1-10-3-2-4(5)8(6,7)9/h4H,2-3,5H2,1H3,(H2,6,7,9)

InChI Key

VDJHPMFSWQVGJF-UHFFFAOYSA-N

Canonical SMILES

CSCCC(N)P(=S)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.